6,7-dimethoxy-2-phenyl-3H-isoindol-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-phenyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-9-8-11-10-17(12-6-4-3-5-7-12)16(18)14(11)15(13)20-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNQDUYEPKJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3)C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 6,7 Dimethoxy 2 Phenyl 3h Isoindol 1 One
Electrophilic and Nucleophilic Reactions of the Isoindolone Ring System
The isoindolone ring system of 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one possesses distinct sites for both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolone core is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the methoxy (B1213986) groups at positions 6 and 7. These groups direct incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C-5 position is para to the C-7 methoxy group and ortho to the C-6 methoxy group, making it the most electronically enriched and sterically accessible site for substitution. The C-4 position is also activated, being ortho to the C-6 methoxy group. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed at these positions, yielding 5-substituted or 4,5-disubstituted derivatives.
Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C-1) of the lactam ring. Strong nucleophiles, such as organolithium or Grignard reagents, can add to this carbonyl group. This can lead to the formation of a hemiaminal intermediate which may subsequently undergo ring-opening or dehydration. The lactam carbonyl can also be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would typically reduce the amide to an amine, yielding the corresponding 6,7-dimethoxy-2-phenylisoindoline.
Table 1: Representative Electrophilic and Nucleophilic Reactions This table presents expected reactions based on the general reactivity of analogous chemical structures.
| Reaction Type | Reagents and Conditions | Expected Major Product | Site of Reaction |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6,7-dimethoxy-5-nitro-2-phenyl-3H-isoindol-1-one | C-5 of Isoindolone Ring |
| Bromination | Br₂/FeBr₃ | 5-bromo-6,7-dimethoxy-2-phenyl-3H-isoindol-1-one | C-5 of Isoindolone Ring |
| Reduction | LiAlH₄ in THF | 6,7-dimethoxy-2-phenylisoindoline | C-1 Carbonyl Group |
| Nucleophilic Addition | CH₃MgBr then H₃O⁺ | 1-hydroxy-1-methyl-6,7-dimethoxy-2-phenyl-3H-isoindol-1-one | C-1 Carbonyl Group |
Transformations Involving the 6,7-Dimethoxy Moiety
The two methoxy groups are susceptible to ether cleavage, a common transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) are highly effective for demethylation, even at low temperatures. researchgate.net The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide ion. Treatment with one equivalent of BBr₃ could potentially yield a monodemethylated product, while an excess would lead to the formation of the corresponding dihydroxy derivative, 6,7-dihydroxy-2-phenyl-3H-isoindol-1-one. This transformation is valuable for unmasking phenolic hydroxyl groups, which can then be used for further functionalization, such as alkylation or esterification.
Reactions at the 2-Phenyl Substituent
The N-phenyl group can also undergo electrophilic aromatic substitution. The isoindolinone moiety attached to the nitrogen atom acts as a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl. This deactivating effect is transmitted through the nitrogen atom, reducing the nucleophilicity of the phenyl ring. Despite this, the nitrogen lone pair can still direct incoming electrophiles to the ortho and para positions of the phenyl ring. Therefore, reactions like nitration or halogenation would require forcing conditions and would be expected to yield primarily the para-substituted product (e.g., 6,7-dimethoxy-2-(4-nitrophenyl)-3H-isoindol-1-one) due to steric hindrance at the ortho positions.
Ring Opening and Rearrangement Reactions
The lactam ring of the isoindolone is an amide and is therefore susceptible to hydrolysis under either acidic or basic conditions. This reaction results in the cleavage of the C1-N2 bond, opening the five-membered ring.
Acid-catalyzed hydrolysis , typically requiring heating with aqueous acid (e.g., HCl or H₂SO₄), would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The final product would be 2-(phenylaminomethyl)-3,4-dimethoxybenzoic acid.
Base-catalyzed hydrolysis (saponification), involving heating with a strong base like sodium hydroxide (B78521), proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. The product, after acidic workup, would be the same as that from acid hydrolysis.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
The reactivity of this compound allows for numerous strategies to build more complex molecules. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for derivatization. For instance, the ortho C-H bonds of the N-phenyl ring could be targeted for functionalization using palladium or rhodium catalysts, allowing for the introduction of new substituents or the formation of new fused ring systems.
Furthermore, the products from the primary transformations described above serve as versatile intermediates:
The dihydroxy derivative obtained from demethylation can be selectively O-alkylated or O-acylated to produce libraries of analogs.
The ring-opened amino acid can be re-cyclized with different reagents to form other heterocyclic systems or used as a building block in peptide synthesis.
Halogenated derivatives produced from electrophilic substitution are ideal substrates for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, or amino groups.
Theoretical and Computational Chemistry Studies of 6,7 Dimethoxy 2 Phenyl 3h Isoindol 1 One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the molecular geometry and electronic properties of isoindolinone systems.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Conformational analysis is also critical, especially concerning the rotation of the phenyl group and the methoxy (B1213986) groups. This analysis helps identify the global minimum energy structure among various possible conformers. For instance, studies on similar heterocyclic compounds, such as 5,6-dimethoxy-1-indanone, have utilized potential energy surface (PES) scans to identify the most stable orientation of methoxy groups, which can lie in-plane or out-of-plane with the aromatic ring. In the case of this compound, the orientation of the N-phenyl ring relative to the isoindolinone core would significantly influence its electronic properties and steric interactions.
While specific optimized geometry parameters for this compound are not published, a hypothetical data table based on typical values for similar structures is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O | 1.22 Å |
| C-N (lactam) | 1.38 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | O=C-N | 125° |
| C-N-C (phenyl) | 120° | |
| Dihedral Angle | C-C-N-C (phenyl twist) | 45° |
Note: These values are illustrative and not from a specific calculation on the target molecule.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of different aspects of a molecule's reactivity. Computational studies on related isoindolinone derivatives have shown that these molecules can be chemically reactive, a property that influences their biological activity.
Table 2: Key Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |
DFT studies on isoindolinone derivatives often reveal that the HOMO is localized on the electron-rich parts of the molecule, such as the dimethoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit positive potential. The methoxy groups would also influence the electrostatic potential distribution. Such analyses are crucial in drug design for understanding ligand-receptor interactions.
Computational Prediction and Validation of Spectroscopic Data
Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, with a reasonable degree of accuracy. These theoretical spectra can be compared with experimental data to validate the computed structure.
Investigation of Reaction Mechanisms and Pathways using Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. For a molecule like this compound, computational studies could explore its synthesis pathways or its metabolic degradation routes.
For example, the synthesis of isoindolinones often involves cyclization reactions. DFT calculations can model the energy profile of these reactions, identifying the rate-determining step and providing insights into the factors that control the reaction's feasibility and selectivity.
Advanced Computational Modeling for Structure-Property Correlation
Beyond fundamental properties, advanced computational models can be used to establish relationships between the structure of a molecule and its macroscopic properties, such as biological activity or material characteristics. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this regard.
Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with a specific biological target, such as an enzyme or a receptor. These studies are fundamental in drug discovery and can guide the design of new, more potent analogs. For isoindolinone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes.
Structure Activity Relationship Sar and Mechanistic Biological Research Insights
General Principles Governing Isoindolone-Based Biological Activity
The isoindolone core is a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. smolecule.com This scaffold is present in a variety of synthetic and natural compounds that exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. smolecule.com The biological versatility of the isoindolone skeleton is attributed to its ability to interact with various biological targets through different binding modes. Modifications to the core structure, such as the introduction of various substituents, can significantly modulate the compound's pharmacological profile. For instance, derivatives of isoindoline-1,3-dione, a related structure, have been investigated as non-steroidal analgesics and inhibitors of enzymes like acetylcholinesterase. The N-substituted phthalimide (B116566) fragment, present in drugs like thalidomide (B1683933) and lenalidomide, highlights the therapeutic importance of the broader isoindoline (B1297411) family.
Structure-Activity Relationship Studies Focused on the 6,7-Dimethoxy Moiety
The presence and position of methoxy (B1213986) groups on the aromatic ring of a molecule can profoundly influence its biological activity, bioavailability, and metabolic stability. In the case of isoquinoline (B145761) and tetrahydroisoquinoline derivatives, a class of compounds structurally related to isoindolones, the 6,7-dimethoxy substitution pattern is a recurring motif in molecules designed as multidrug resistance (MDR) modulators. nih.govresearchgate.netnih.gov
Studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown them to be potent and selective modulators of P-glycoprotein (P-gp), an efflux pump implicated in MDR in cancer. researchgate.netnih.gov The 6,7-dimethoxy groups are considered important pharmacophoric features for P-gp inhibition. researchgate.net Furthermore, research on a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives identified compounds with potent MDR reversal activity in cancer cell lines. nih.gov While these studies are on the tetrahydroisoquinoline scaffold, they underscore the potential contribution of the 6,7-dimethoxy moiety to overcoming drug resistance.
For the isoindolone class specifically, the compound 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one, a close analog of the subject compound, has been noted for its potential anti-inflammatory and anticancer activities. smolecule.com The methoxy groups are believed to enhance solubility and chemical reactivity, which can contribute to these pharmacological effects. smolecule.com
Table 1: Biological Activity of 6,7-Dimethoxy-Substituted Heterocycles
| Compound/Derivative Class | Scaffold | Biological Activity/Target | Key Findings | Citations |
| 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted derivatives | Tetrahydroisoquinoline | Multidrug Resistance (MDR) Reversal | Some derivatives exhibited potent MDR reversal activity, comparable to or better than verapamil. | nih.gov |
| 6,7-dimethoxy-2-phenethyl derivatives | Tetrahydroisoquinoline | P-glycoprotein (P-gp) Modulation | Compounds showed potent and selective P-gp interaction, acting as MDR reversers. | researchgate.netnih.gov |
| 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one | Isoindolone | Anti-inflammatory, Anticancer | Suggested to modulate inflammatory pathways and inhibit tumor growth. | smolecule.com |
| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | Dihydroisoquinoline | Muscle Contractility Modulation | Affects Ca2+-dependent contractions and modulates 5-HT receptors. | nih.gov |
SAR of the 2-Phenyl Substituent and its Substituents in Isoindolone Analogues
The substituent at the 2-position of the isoindolone ring plays a critical role in determining the compound's biological activity and target specificity. The presence of a phenyl group at this position, creating the 2-phenylisoindolin-1-one (B184969) core, is a common feature in many biologically active molecules. researchgate.netbldpharm.com
SAR studies on related scaffolds, such as N-phenyl-2-quinolone-3-carboxamides, have demonstrated that the nature and position of substituents on the phenyl ring significantly impact biological activity. For example, in a series of PI3Kα inhibitors, substitutions on the phenyl ring influenced the ligand's interaction with the enzyme's binding site. mdpi.com The presence of electron-withdrawing groups like trifluoromethyl or electron-donating groups like methyl at the para-position was shown to drive ligand/PI3Kα interaction. mdpi.com Similarly, in a series of pyrazolo[1,5-a]quinazolin-5(4H)-ones designed as mGlu2/mGlu3 modulators, various substitutions on the phenyl ring at a key position led to significant changes in potency, with a general trend showing that potency decreases as the size of halogen substituents increases. nih.gov
Table 2: Influence of N-Phenyl Substituents on Biological Activity in Related Heterocycles
| Compound Series | Target/Activity | SAR Findings on Phenyl Ring | Citations |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Inhibition / Anticancer | p-CF3 and p-CH3 groups drive interaction. Elongating the side chain or adding -OCH3 enhances hydrophobic interactions. | mdpi.com |
| Substituted pyrazolo[1,5-a]quinazolines | mGlu2/mGlu3 NAMs | Potency at R1-phenyl generally decreases as halogen size increases (F > Cl > Br). | nih.gov |
| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff bases | SARS-CoV-2 Protease Inhibition | The substituted phenyl moiety is a key component for molecular docking and potential inhibitory activity. | medjpps.com |
Mechanistic Investigations of Biological Interactions and Molecular Targets
Understanding the precise molecular mechanisms through which a compound exerts its biological effects is fundamental to drug development. For isoindolone derivatives, research has focused on elucidating enzyme inhibition mechanisms, analyzing ligand-target binding modes, and studying receptor binding affinities.
While specific inhibitory data for 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one against the enzymes listed below is not prominent in the reviewed literature, the isoindolone scaffold is known to be a component of inhibitors for these targets.
HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for viral replication, catalyzing the insertion of viral DNA into the host genome. nih.gov Inhibitors of this enzyme block this process, making it a key therapeutic target. nih.gov While various chemical scaffolds have been developed as integrase inhibitors, specific studies detailing the inhibition mechanism of this compound were not identified in the provided search results.
Influenza Virus PA Endonuclease: The PA endonuclease, a subunit of the influenza virus RNA polymerase, is essential for viral transcription via a "cap-snatching" mechanism. nih.gov Inhibitors targeting the two-metal-ion active site of the PA endonuclease are a new class of antiviral drugs. A 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been explored for this purpose, where the dihydroxy moiety acts as a metal-binding pharmacophore, coordinating with the divalent metal ions (Mn²⁺ or Mg²⁺) in the active site and thus inhibiting the enzyme's function. This suggests that isoindolone cores with appropriate metal-chelating groups can be effective inhibitors.
COX Enzymes: Cyclooxygenase (COX) enzymes are key to the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the enzyme's active site. nih.gov Studies on N-alkyl-isoindoline-1,3-diones have shown they can act as COX inhibitors. nih.gov The mechanism involves the isoindoline moiety interacting with key residues within the enzyme's active site, such as Arg120 and Tyr355 for COX-2. nih.gov The presence of an aromatic moiety, like the 2-phenyl group, is considered important for affinity, particularly for the COX-2 isoform. nih.gov
DPP8/9: Dipeptidyl peptidases 8 and 9 (DPP8/9) are serine proteases involved in various cellular processes, and their inhibition is being explored for cancer and inflammatory diseases. Isoindoline-containing compounds are among the most studied DPP8/9 inhibitors. For example, the inhibitor 1G244 contains an isoindoline moiety at the P1 position. Structural studies have revealed that ligand binding to DPP8/9 induces a significant conformational change in a 26-residue loop at the active site, which is a key difference from the related enzyme DPP4. This unique binding mechanism provides a basis for designing specific DPP8/9 inhibitors based on the isoindoline scaffold.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, providing insights into binding affinity and interaction modes at the atomic level. This technique has been widely applied to isoindolone derivatives to understand their interactions with various biological targets.
For instance, molecular modeling of isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors revealed key binding interactions within the ATP pocket of the enzyme. Docking studies of isoindoline-1,3-dione derivatives with cyclooxygenases (COX-1 and COX-2) have shown interactions with key amino acid residues like Arg120, Tyr355, Leu352, and Val523, helping to explain their inhibitory activity. nih.gov Similarly, docking of isoindoline-1,3-dione hybrids into the active site of acetylcholinesterase (AChE) has been used to rationalize their inhibitory potency and guide the design of new derivatives. These studies typically show that the isoindolone core forms hydrophobic and sometimes hydrogen bond or π-π interactions with the protein's active site, while the substituents, such as the 2-phenyl group, engage in further specific interactions that determine potency and selectivity. nih.gov
Table 3: Summary of Molecular Docking Interactions for Isoindolone-Related Scaffolds
| Compound Class | Target Enzyme | Key Interacting Residues/Interactions | Citations |
| Isoindolin-1-one derivatives | PI3Kγ | H-bond with A885; π–sulfur interaction with W812. | |
| 1H-isoindole-1,3(2H)-dione derivatives | COX-2 | H-bond with Arg120, Tyr355; π-σ with Leu352; π-alkyl with Val523. | nih.gov |
| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | Phthalimide ring interacts with the PAS region (Trp279); N-atom of piperidine (B6355638) forms cation-π interaction with CAS (Phe330). | |
| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff bases | SARS-CoV-2 Main Protease | Docking scores suggest favorable binding energy within the protease active site. | medjpps.com |
Beyond enzyme inhibition, isoindolone-related structures have been studied for their ability to bind to various receptors, which has significant mechanistic implications for their pharmacological effects. The affinity of a ligand for a receptor is a measure of how tightly it binds and is a critical parameter in drug design.
For example, a series of 1,2,3,4-tetrahydroisoquinolin-1-ones were developed as antagonists for the G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov Binding affinity studies were crucial in optimizing the series to identify potent antagonists. nih.gov In another study, the dihydroisoquinoline derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was shown to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, leading to a reduction in the expression of 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov
While direct receptor binding data for this compound is scarce in the provided results, the activities of these closely related scaffolds suggest that it may also possess affinity for various receptor systems. The specific pattern of the dimethoxy and phenyl groups would dictate the binding selectivity and functional outcome (agonist vs. antagonist activity), which would require dedicated radioligand binding assays and functional studies to elucidate.
Impact of Structural Modifications on Bioactivity Profiles within the Isoindolone Class
The isoindolone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. mdpi.comnih.gov The therapeutic potential of these molecules can be finely tuned through structural modifications. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. researchgate.netresearchgate.net Research has shown that the bioactivity profile of an isoindolone derivative is highly dependent on the nature, position, and stereochemistry of its substituents. nih.govnih.gov
Key areas of modification on the isoindolone core include the phthalimide ring, the lactam ring, the C3 position, and the N2-substituent. Each of these sites offers an opportunity to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets. mdpi.comresearchgate.net
Substitutions on the Isoindolone Core:
Modifications to the benzene ring of the isoindolone nucleus significantly impact bioactivity. For instance, the introduction of halogen atoms can enhance the antimicrobial, antileishmanial, and anticancer properties of isoindole-1,3-dione derivatives. researchgate.net SAR analysis has revealed that increasing the lipophilicity through halogenation can lead to greater efficacy. researchgate.net Specifically, tetra-brominated derivatives have been shown to be more effective than their tetra-chlorinated counterparts in anticancer and antileishmanial assays. researchgate.net In a series of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which share structural similarities, substitutions on the quinazolinone ring system also dictated potency against various enzymes. mdpi.com
Substitutions at the C3-Position:
The C3 position of the isoindolinone ring is a frequent target for modification to explore SAR. In one study, a series of C3-substituted isoindolinones were synthesized and evaluated for anticancer activity. researchgate.netconsensus.app The results indicated that the isoindole core is essential for the anticancer effect, and the nature of the C3 substituent plays a critical role. A particularly noteworthy finding was that a ferrocene-substituted isoindolinone derivative (11h) exhibited potent anticancer activity against A549 and MCF-7 cancer cell lines, with IC₅₀ values of 1.0 µM and 1.5 µM, respectively. consensus.app This derivative also displayed significant antioxidant properties, suggesting a dual bioactive capability. consensus.app
Table 1: Anticancer Activity of C3-Ferrocene Substituted Isoindolinone An interactive data table comparing the IC₅₀ values of derivative 11h against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Carcinoma) | 1.0 | consensus.app |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | 1.5 | consensus.app |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.8 | consensus.app |
| Paclitaxel (Control) | MCF-7 (Breast Cancer) | 1.2 | consensus.app |
Substitutions at the N2-Position:
The substituent attached to the nitrogen atom of the isoindolone ring profoundly influences the molecule's biological activity. nih.gov Studies on novel isoindolinone compounds revealed that variations at this position led to significant differences in carbonic anhydrase (CA) inhibition and antioxidant potential. nih.gov For example, compound 2c , with a propanol (B110389) group on the nitrogen, was a potent inhibitor of the hCA II isoenzyme with a Kᵢ value of 9.32 ± 2.35 nM, while compound 2d with a butanol group was the weakest inhibitor (Kᵢ: 251.48 ± 37.07 nM). nih.gov This highlights the sensitivity of the binding interaction to the length of the alkyl chain. In terms of antioxidant activity, a cyclohexanol (B46403) group at the N2-position (compound 2f ) conferred the highest radical scavenging activity, whereas an ethyl group (compound 2a ) resulted in the lowest, indicating the importance of the substituent's electron-donating properties. nih.gov
Table 2: Carbonic Anhydrase (hCA II) Inhibition by N-Substituted Isoindolinones An interactive data table showcasing the inhibitory constants (Kᵢ) of various N-substituted isoindolinone derivatives against the hCA II enzyme.
| Compound | N-Substituent | Kᵢ (nM) ± SD | Reference |
|---|---|---|---|
| 2a | Ethyl | 21.69 ± 10.56 | nih.gov |
| 2b | n-Propanol | Not specified for hCA II, but increased activity 1.56-fold over 2d | nih.gov |
| 2c | Propanol | 9.32 ± 2.35 | nih.gov |
| 2d | n-Butanol | 251.48 ± 37.07 | nih.gov |
| 2e | Cyclopentanol | 14.87 ± 3.25 | nih.gov |
| Acetazolamide (AAZ) (Control) | - | 18.16 ± 0.882 | nih.gov |
In the context of cyclooxygenase (COX) inhibition, N-substituted isoindoline-1,3-diones have also been extensively studied. nih.govnih.gov The introduction of an arylpiperazine moiety via different linkers to the nitrogen atom creates compounds with varying affinities for COX-1 and COX-2. nih.gov The length of the linker and the substitution pattern on the aryl ring are critical determinants of activity and selectivity. nih.gov For instance, molecular docking studies suggest that a longer linker between the isoindoline-1,3-dione core and the arylpiperazine group can alter the binding free energy for both COX isoforms. nih.gov Furthermore, substituents on the phenyl ring of the arylpiperazine group, such as methoxy (-OCH₃) or trifluoromethyl (-CF₃), fine-tune the interactions within the active site of the enzymes, leading to differences in inhibitory potency. nih.gov
Advanced Applications in Chemical Research
Role of 6,7-Dimethoxy-2-phenyl-3H-isoindol-1-one as a Key Synthetic Intermediate
The structural characteristics of this compound make it a valuable intermediate in organic synthesis for the construction of more complex molecules. smolecule.com The isoindolinone core is a recognized pharmacophore, and methods to modify this scaffold are crucial for developing new therapeutic agents. nih.govrsc.org
Research has demonstrated the utility of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) core in the synthesis of chiral carboxylic acids and other complex derivatives. mdpi.comnih.gov The stable, functionalized framework of this compound serves as an ideal starting point for multi-step syntheses. The presence of methoxy (B1213986) groups enhances its chemical reactivity and solubility, while the phenyl group and the lactam ring offer sites for further chemical modification, such as substitution, reduction, or oxidation, to generate a library of new compounds. smolecule.com
For example, the general isoindolinone scaffold can be chemically modified through reactions like copper-promoted direct amidation, enabling the introduction of various amide groups to create new drug candidates. rsc.org This highlights the potential of this compound to act as a foundational building block in medicinal chemistry for accessing novel and structurally diverse molecules. smolecule.com
Applications in Materials Science and Engineering (e.g., precursors for advanced organic materials like phthalocyanines)
In the realm of materials science, this compound is a promising precursor for the synthesis of advanced organic materials, most notably substituted phthalocyanines. Phthalocyanines are large, aromatic macroheterocyclic compounds composed of four isoindole units linked by nitrogen atoms. researchgate.net These materials have found widespread industrial use as dyes and pigments and are now being investigated for high-tech applications in chemical sensors, semiconductors, and photodynamic therapy. researchgate.netnih.gov
The synthesis of phthalocyanines often begins with derivatives of phthalic acid, such as phthalic anhydride (B1165640), phthalimide (B116566), or phthalonitriles. nih.govresearchgate.net The isoindolinone structure of this compound is a derivative of phthalimide, positioning it as a suitable monomer for cyclotetramerization to form a phthalocyanine (B1677752). The resulting macrocycle would be peripherally substituted with eight methoxy groups, which can significantly influence the final material's properties. For instance, methoxy groups have been shown to enhance the antioxidant effects of phthalocyanine derivatives. nih.gov The ability to introduce specific substituents onto the phthalocyanine core via a well-defined precursor like this compound is key to tuning the material's electronic, optical, and solubility characteristics for specific applications. researchgate.net
| Precursor Class | Specific Example | Resulting Material | Reference |
|---|---|---|---|
| Phthalic Anhydride Derivatives | Substituted Phthalic Anhydride | Substituted Phthalocyanine | nih.gov |
| Phthalimide Derivatives | This compound | Octamethoxy-substituted Phthalocyanine | researchgate.netnih.gov |
| Phthalonitrile Derivatives | Substituted Phthalonitriles | Substituted Phthalocyanine | researchgate.netresearchgate.net |
Utilization in Analytical Chemistry Method Development (e.g., as reference standards for chromatography)
In analytical chemistry, the availability of pure, well-characterized chemical reference substances is fundamental for the development, validation, and routine application of analytical methods. who.intpharmaffiliates.com A reference standard serves as a benchmark against which an unknown sample can be compared to confirm its identity, purity, and concentration. bloompublichealth.com
A compound like this compound, once synthesized and purified to a high degree, is an ideal candidate for use as a reference standard. smolecule.com Its stable crystalline structure and distinct spectroscopic properties allow for unambiguous characterization. In practice, it could be used to develop and validate chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the quantitative analysis of isoindolinone-based compounds in various matrices. chromatographyonline.com For instance, when studying the metabolism of a new drug based on this scaffold, a certified reference material of the parent compound is essential for accurately measuring its concentration and the formation of metabolites over time. pharmaffiliates.com
| Characteristic of a Reference Standard | Applicability of this compound | Reference |
|---|---|---|
| High Purity | Can be achieved through standard purification techniques like crystallization or chromatography. | smolecule.com |
| Stability | The aromatic, fused-ring system imparts significant chemical stability. | nih.gov |
| Well-Characterized | Structure can be confirmed by NMR, mass spectrometry, and X-ray crystallography. | smolecule.com |
| Traceability | Can be qualified against a primary standard to become a secondary or working standard for routine QC. | bloompublichealth.com |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of that target's function in a biological system. mdpi.com The development of selective and potent chemical probes is a cornerstone of chemical biology and drug discovery.
The isoindolinone scaffold is found in many biologically active compounds, making it an attractive starting point for designing new chemical probes. nih.gov For example, derivatives of the related 1H-isoindole-1,3(2H)-dione (phthalimide) have been synthesized and shown to interact with targets like cyclooxygenase (COX) enzymes. nih.gov
This compound can serve as the core structure for a chemical probe. To achieve this, the molecule would be chemically modified to incorporate two key features: a reactive group (or "warhead") that can form a stable, often covalent, bond with the biological target, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) that allows for detection and identification of the target protein. The indole (B1671886) scaffold itself is amenable to various chemical modifications to introduce these functionalities. mdpi.com The development of such probes from the this compound framework could facilitate the discovery of new biological targets and help elucidate complex cellular pathways. nih.gov
| Modification Type | Purpose | Example Functional Group | Reference |
|---|---|---|---|
| Reactive Group ("Warhead") | To enable covalent binding to the biological target. | Epoxyketone, Fluorophosphonate | mdpi.com |
| Reporter Tag (for enrichment) | To allow for pull-down and identification of the target protein. | Biotin | mdpi.com |
| Reporter Tag (for imaging) | To visualize the location of the probe within cells. | Fluorescent Dye (e.g., NBD) | mdpi.com |
| "Click" Chemistry Handle | To attach a reporter tag after target engagement. | Alkyne, Azide | mdpi.com |
Future Research Directions and Emerging Avenues for 6,7 Dimethoxy 2 Phenyl 3h Isoindol 1 One
Novel Synthetic Route Development for Enhanced Efficiency and Sustainability
The traditional synthesis of isoindolones often involves multi-step procedures, such as the condensation of an appropriate aniline (B41778) with a substituted phthalic anhydride (B1165640) followed by cyclization. smolecule.com Future research should focus on developing more efficient and environmentally benign synthetic strategies.
Key areas for development include:
Catalyst- and Solvent-Free Conditions: Exploring reactions like the one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and dimethyl phosphite (B83602) under solvent- and catalyst-free conditions can lead to excellent yields and potent pharmacological properties. researchgate.net
Transition Metal Catalysis: The use of transition metals, such as rhodium complexes, in catalytic asymmetric synthesis can provide access to chiral isoindolinones, which are key structural features of many bioactive molecules. researchgate.net
Green Chemistry Approaches: The development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient is a critical future direction. This could involve exploring flow chemistry or microwave-assisted synthesis.
| Synthetic Strategy | Potential Advantages | Key Features |
| One-Pot Multi-component Reactions | High atom economy, reduced reaction time, simplified purification | Combines several reactants in a single step to form the final product. |
| Transition Metal-Catalyzed Cyclizations | High efficiency, stereoselectivity | Enables the formation of the isoindolone core with high control over the 3D structure. |
| C-H Activation/Functionalization | Increased efficiency, novel derivatization | Directly modifies existing C-H bonds to introduce new functional groups, avoiding pre-functionalized starting materials. |
Exploration of Underexplored Chemical Reactivity and Catalysis
The chemical reactivity of the 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one core offers numerous avenues for exploration. The electron-rich dimethoxy-substituted benzene (B151609) ring and the N-phenyl group are ripe for functionalization, which could lead to novel derivatives with unique properties.
Future research in this area could involve:
Late-Stage Functionalization: Developing methods to selectively modify the core structure of the molecule at a late stage of the synthesis. This would allow for the rapid generation of a library of derivatives for screening.
Catalytic Applications: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts in various organic transformations.
Photoredox Catalysis: Exploring the use of visible light to initiate novel reactions and transformations of the isoindolone scaffold.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.gov These computational tools can significantly accelerate the design and development of new molecules based on this compound.
Applications of AI and ML in this context include:
Predictive Modeling: Using ML algorithms to predict the physicochemical and biological properties of novel isoindolone derivatives, thereby prioritizing synthetic efforts. specialchem.commiragenews.com This can include predicting properties like solubility, toxicity, and binding affinity to biological targets. eurekalert.org
De Novo Design: Employing generative models to design new isoindolone derivatives with desired properties. nih.gov These models can learn the underlying patterns in chemical data to propose novel structures that are likely to be active. nih.gov
Reaction Prediction and Optimization: Utilizing AI to predict the outcomes of chemical reactions and to optimize reaction conditions for the synthesis of this compound and its analogs. drugtargetreview.com
| AI/ML Application | Potential Impact | Example Tools/Techniques |
| Property Prediction | Faster identification of promising candidates, reduced experimental costs | Quantitative Structure-Activity Relationship (QSAR) models, deep learning neural networks. nih.gov |
| Generative Design | Discovery of novel chemical scaffolds with optimized properties | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). |
| Synthesis Planning | More efficient and reliable synthetic routes | Retrosynthesis prediction algorithms. |
Rational Design and Synthesis of Next-Generation Isoindolone Derivatives
Building upon the known biological activities of the isoindolone class, such as anticancer and anti-inflammatory effects, future research can focus on the rational design of new derivatives of this compound with enhanced potency and selectivity. nih.govbenthamdirect.com
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the isoindolone core and the N-phenyl ring to understand how these changes affect biological activity.
Target-Based Design: Using the three-dimensional structures of biological targets, such as enzymes or receptors, to design molecules that bind with high affinity and specificity. nih.gov
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target of interest and then linking them together or growing them to create a potent lead compound.
Expanding Applications in Interdisciplinary Chemical Science
While the primary focus for isoindolone derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other areas of chemical science.
Emerging interdisciplinary applications could include:
Materials Science: Investigating the use of isoindolone derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Chemical Biology: Designing and synthesizing isoindolone-based chemical probes to study biological processes and pathways.
Agrochemicals: Exploring the potential of isoindolone derivatives as novel herbicides, insecticides, or fungicides.
Advanced In Vitro Mechanistic Studies of Biological Activities
To fully understand the therapeutic potential of this compound and its derivatives, detailed in vitro studies are necessary to elucidate their mechanisms of action.
Future mechanistic studies should focus on:
Target Identification and Validation: Identifying the specific cellular proteins or pathways that are modulated by these compounds.
Enzyme Inhibition Assays: Quantifying the inhibitory activity of the compounds against specific enzymes that are implicated in disease.
Cell-Based Assays: Investigating the effects of the compounds on cellular processes such as proliferation, apoptosis, and inflammation in relevant cell lines. acs.org
Western Blot Analysis: To better understand the mechanism of action, western blot analysis can be performed with mTOR and its downstream substrates. acs.org
| In Vitro Assay | Purpose | Information Gained |
| Enzyme Inhibition Assay | To determine if the compound inhibits the activity of a specific enzyme. | IC50 value (concentration for 50% inhibition), mechanism of inhibition. |
| Cell Proliferation Assay (e.g., MTT) | To measure the effect of the compound on cell growth. | GI50 value (concentration for 50% growth inhibition). acs.org |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Percentage of apoptotic cells, activation of caspases. |
| Western Blotting | To detect specific proteins in a sample. | Changes in protein expression levels, activation state of signaling pathways. acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-phenyl-3H-isoindol-1-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted isoindole precursors with methoxy-substituted aryl aldehydes. For example, analogous compounds (e.g., 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one) are synthesized via Pd-catalyzed cross-coupling or acid-mediated cyclization . To improve yields, optimize stoichiometry of boronic acid derivatives (e.g., phenylboronic acid) and monitor reaction progress via TLC or HPLC. Use sodium carbonate as a base and palladium acetate/triphenylphosphine catalysts for Suzuki-Miyaura couplings, as demonstrated in related isoindolone syntheses .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Assign methoxy (δ ~3.7–3.9 ppm) and aromatic proton signals (δ ~6.5–7.4 ppm) using - and -NMR, referencing similar isoindolone derivatives .
- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. For twinned crystals or high-resolution data, employ SHELXL for small-molecule refinement and SHELXD for structure solution .
Advanced Research Questions
Q. How can contradictory data in pharmacological activity studies of this compound be resolved?
- Methodological Answer : Divergent results (e.g., receptor-binding assays vs. cellular activity) may arise from methodological differences. To resolve contradictions:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor profiling) and control for solvent effects (e.g., DMSO concentration).
- Triangulate Data : Combine wet-lab results (e.g., IC values) with computational models (e.g., molecular docking using receptor-response profiles) .
- Replicate : Cross-validate findings using orthogonal techniques, such as SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .
Q. What computational strategies are effective for predicting the bioactivity of this compound against novel targets?
- Methodological Answer :
- Hybrid Modeling : Combine QSAR (quantitative structure-activity relationship) with receptor-based machine learning (ML). For example, train ML models on datasets like ChEMBL, focusing on isoindolone scaffolds .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases or GPCRs, leveraging crystallographic data from related structures .
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the isoindolone N-H position to direct electrophilic substitution to the phenyl ring .
- Metal-Mediated Reactions : Use Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) for olefination at electron-rich positions .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism or R packages (e.g.,
drc). - Error Handling : Apply bootstrap resampling to estimate confidence intervals for IC values, especially with low replicate numbers .
Q. How should researchers address crystallographic disorder in this compound structures?
- Methodological Answer :
- Refinement Tools : Use OLEX2’s disorder modeling features or SHELXL’s PART instruction to split disordered atoms.
- Validation : Check R and completeness metrics; exclude high-angle data if thermal motion exceeds 0.08 Å .
Toxicity & Safety Profiling
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (e.g., CellTiter-Glo).
- Genotoxicity : Perform Ames tests with TA98 and TA100 strains, following OECD Guideline 471 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
